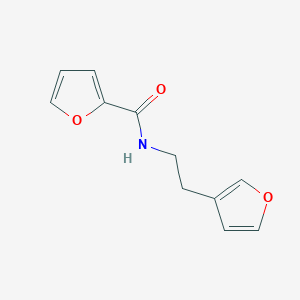

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan derivative, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was obtained from furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N with high yields . Similar synthetic strategies could be applied to synthesize this compound, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be characterized by techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . These techniques provide insights into the conformation and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical transformations. Acid-catalyzed transformations of these compounds can lead to ring opening and the formation of new heterocyclic systems, as observed with N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Additionally, the interaction of furan-2-carboxamide derivatives with metal ions can result in the formation of complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. These properties can be studied through various spectroscopic and computational methods. For instance, the thermal decomposition of metal complexes derived from furan-2-carboxamide ligands can be investigated using thermogravimetry . The antioxidant and antimicrobial activities of these compounds can also be assessed through in vitro assays, providing information on their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(2-(furan-3-yl)ethyl)furan-2-carboxamide have been a significant area of interest. Studies have demonstrated the synthesis of complex molecules through processes such as electrophilic substitution reactions, showcasing the versatility of furan-based compounds in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, emphasizing the reactivity of furan derivatives under various conditions (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antioxidant Activities

Furan derivatives have shown promising antimicrobial and antioxidant activities. Devi et al. (2010) synthesized a series of compounds, including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, and evaluated their antimicrobial and antioxidant properties, highlighting the potential of furan derivatives in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Biobased Polyesters and Sustainable Materials

The application of furan derivatives in the synthesis of biobased polyesters represents an exciting development in materials science. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. This research underscores the potential of furan derivatives in creating sustainable materials with varied applications (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Inhibitors of Lethal Viruses

Research into furan-carboxamide derivatives has also identified potential inhibitors of lethal viruses. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and demonstrated their efficacy as potent inhibitors of the influenza A H5N1 virus, marking a significant step forward in antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

Mechanism of Action

Target of Action

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of influenza A virus that is highly pathogenic and has caused significant morbidity and mortality since 2003 .

Mode of Action

The interaction of this compound with its target, the H5N1 virus, results in the inhibition of the virus. The compound’s structure–activity relationship (SAR) studies have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has a significant influence on the anti-influenza activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of the H5N1 influenza A virus. By inhibiting the virus, the compound disrupts the viral replication process, thereby preventing the spread of the virus within the host organism .

Pharmacokinetics

The compound’s potent activity against the h5n1 virus suggests that it has sufficient bioavailability to exert its antiviral effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the H5N1 influenza A virus. This inhibition disrupts the virus’s life cycle, preventing it from replicating and spreading within the host organism .

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(10-2-1-6-15-10)12-5-3-9-4-7-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHRWJVYNFTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)

![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)

![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)